![molecular formula C10H14BrN B1607436 3-Bromo-n,n-diethylaniline CAS No. 53142-19-1](/img/structure/B1607436.png)
3-Bromo-n,n-diethylaniline
Overview
Description
3-Bromo-n,n-diethylaniline is a chemical compound with the CAS Number: 53142-19-1. It has a molecular weight of 228.13 .
Molecular Structure Analysis
The InChI code for 3-Bromo-n,n-diethylaniline is1S/C10H14BrN/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Bromo-n,n-diethylaniline has a refractive index of n20/D 1.6015 and a density of 1.402 g/mL at 25 °C .Scientific Research Applications
Fluorination Reactions
3-Bromo-N,N-diethylaniline: is involved in fluorination reactions, where it acts as a precursor for introducing fluorine atoms into organic molecules. This is crucial for creating compounds with enhanced chemical stability and biological activity, as fluorine is often used in the design of agrochemicals and pharmaceuticals .
Neuroimaging Agents
Research has explored the use of halogenated anilines like 3-Bromo-N,N-diethylaniline in the development of neuroimaging agents. These compounds can bind to enzymes or receptors in the brain, allowing for the visualization of neurological structures or the assessment of neurodegenerative diseases .
Safety and Hazards
3-Bromo-n,n-diethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements such as H301 + H311 + H331 - H319 - H351 - H373 - H410, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation and may cause respiratory irritation .
Mechanism of Action
Mode of Action
The exact mode of action of 3-Bromo-N,N-diethylaniline is currently unknown . As an aniline derivative, it may act as a ligand, binding to various enzymes and receptors, thereby altering their activity. The bromine atom could potentially enhance the compound’s reactivity, making it a useful intermediate in organic synthesis .
Pharmacokinetics
Factors such as its molecular weight (22813 g/mol ) and LogP value (3.29530 ) can influence its bioavailability.
Action Environment
The action, efficacy, and stability of 3-Bromo-N,N-diethylaniline can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds. For instance, its storage conditions are recommended to be 2-8°C in a dry, sealed environment .
properties
IUPAC Name |
3-bromo-N,N-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSNNPCAZZDVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294590 | |
Record name | 3-bromo-n,n-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-n,n-diethylaniline | |
CAS RN |
53142-19-1 | |
Record name | NSC97237 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-n,n-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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